molecular formula C23H24N6O B2397128 N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955284-92-1

N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2397128
CAS No.: 955284-92-1
M. Wt: 400.486
InChI Key: VKQLJJXFQVMPEV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidine core, a phenyl group, a 2-methylphenyl group, and a tetrahydrofuran-2-ylmethyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidine core suggests a planar, aromatic structure for this part of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the phenyl groups might undergo electrophilic aromatic substitution, while the tetrahydrofuran group could participate in reactions involving the opening of the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of aromatic rings might contribute to its stability, while the tetrahydrofuran group could affect its solubility .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. Without specific information, it’s difficult to predict the exact mechanism .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Without specific data, it’s hard to provide detailed safety information .

Future Directions

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, determining its reactivity, and investigating its potential biological activities .

Properties

IUPAC Name

4-N-(2-methylphenyl)-6-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-16-8-5-6-12-20(16)26-21-19-15-25-29(17-9-3-2-4-10-17)22(19)28-23(27-21)24-14-18-11-7-13-30-18/h2-6,8-10,12,15,18H,7,11,13-14H2,1H3,(H2,24,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQLJJXFQVMPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCC4CCCO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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